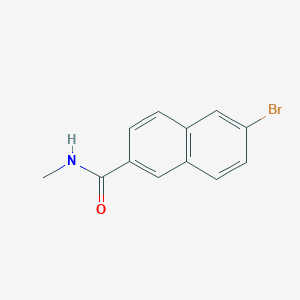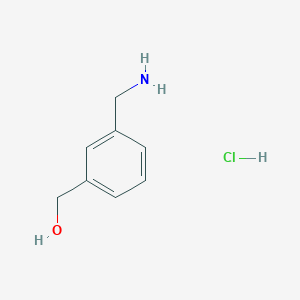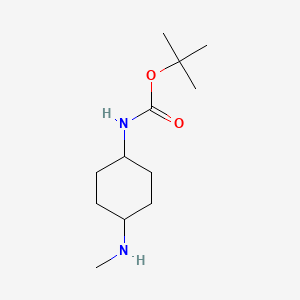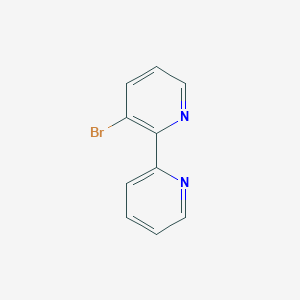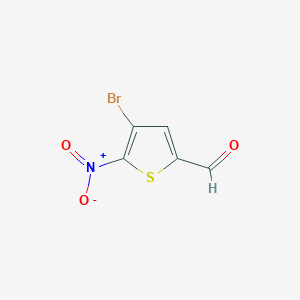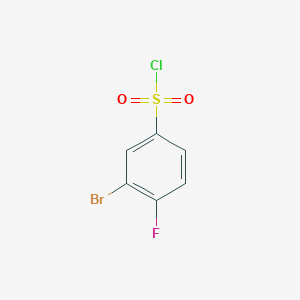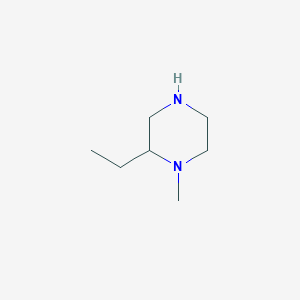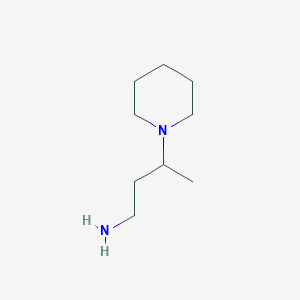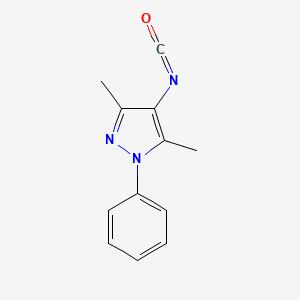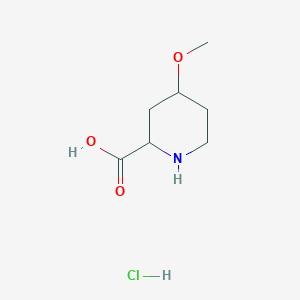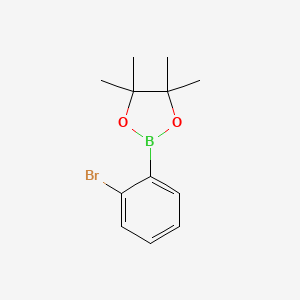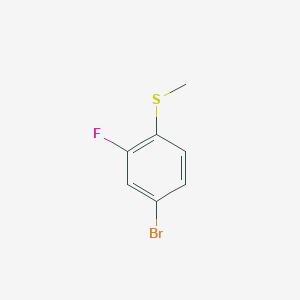
3-Bromo-2-methoxy-4-methylpyridine
Vue d'ensemble
Description
“3-Bromo-2-methoxy-4-methylpyridine” is a chemical compound with the molecular formula C7H8BrNO . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Bromo-4-methylpyridine has been used in the total synthesis of ocular age pigment A2-E and in the preparation of methoxy-2-(2-pyridyl)indoles . Another method involves bromination of 4-methylpyridine, followed by hydrolysis to give 4-methyl-3-bromopyridine .Molecular Structure Analysis
The molecular structure of “3-Bromo-2-methoxy-4-methylpyridine” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
“3-Bromo-2-methoxy-4-methylpyridine” is a liquid at room temperature with a molecular weight of 202.05 . It has a density of 1.5±0.1 g/cm3 .Applications De Recherche Scientifique
Crystallography and Structural Analysis
3-Bromo-2-methoxy-4-methylpyridine: is utilized in crystallography to determine the structure of complex molecules. The compound can serve as a precursor for creating derivatives that are then crystallized and analyzed using X-ray diffraction . This process helps in understanding the molecular geometry, bond lengths, and angles, which are crucial for the design of new molecules with desired properties.
Synthesis of Organic Nitrogen Ligands
This compound is instrumental in synthesizing a series of organic nitrogen ligands containing pyridine units. These ligands have significant applications in the basic research of methodology of transition metal catalysis . Transition metal catalysts are pivotal in various chemical reactions, including those used in pharmaceutical and material manufacturing.
Dye and Pigment Industry
The compound serves as a starting material in the synthesis of dyes and pigments. Through various chemical reactions, it can be transformed into colorants used in the textile and printing industries .
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-2-methoxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWSCHYDURCYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620671 | |
| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methoxy-4-methylpyridine | |
CAS RN |
717843-51-1 | |
| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=717843-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

